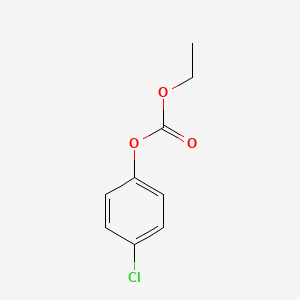![molecular formula C19H21N3O4 B11997860 Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate CAS No. 300590-14-1](/img/structure/B11997860.png)
Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER is a complex organic compound that features a pyridine ring, an aminooxalyl group, and a benzoic acid butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the aminooxalyl group, and finally the esterification to form the butyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER
- **4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID ETHYL ESTER
- **4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER
Uniqueness
4-((PYRIDIN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID BUTYL ESTER is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester moiety may provide distinct advantages in certain applications, such as improved membrane permeability in biological systems or enhanced stability in chemical reactions.
Propriétés
Numéro CAS |
300590-14-1 |
|---|---|
Formule moléculaire |
C19H21N3O4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-2-3-12-26-19(25)14-7-9-15(10-8-14)22-18(24)17(23)21-13-16-6-4-5-11-20-16/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
DQMGORMHOXWGQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Solubilité |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)





![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)

